molecular formula C23H21BrN2O3S B2847749 (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide CAS No. 865162-92-1

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide

Cat. No. B2847749
CAS RN: 865162-92-1
M. Wt: 485.4
InChI Key: AIONAAVLYVPARM-BZZOAKBMSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features, including a benzo[d]thiazol-2(3H)-one moiety, an ethoxyethyl group, a methoxynaphthyl group, and a bromine atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. Unfortunately, without specific data or studies on this compound, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. For instance, the bromine atom might make it a good candidate for further reactions, such as coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .

Scientific Research Applications

Photodynamic Therapy in Cancer Treatment

  • Application : A study discusses the synthesis and characterization of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing a Schiff base, similar to the queried compound. These compounds have significant potential in photodynamic therapy (PDT) for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties. Such compounds can act as Type II photosensitizers in PDT, offering a targeted approach to cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Novel Derivatives for Biological Activities

  • Application : Research on the synthesis of new thiazole and pyrimidine derivatives incorporating a naphthalene moiety, similar in structure to the queried compound, has been conducted. These derivatives are synthesized for their potential biological activities, demonstrating the versatility and significance of such compounds in medicinal chemistry (Gomha & Badrey, 2013).

Anticancer Activities

  • Application : A study on naphthyridine derivatives, a class related to the queried compound, shows their efficacy in inducing necroptosis and apoptosis in human melanoma cells. Such compounds demonstrate potential as chemical substances for melanoma treatment, highlighting the role of similar compounds in anticancer research (Kong et al., 2018).

Antimicrobial and Antiprotozoal Activities

  • Application : Compounds with a structural resemblance to the queried molecule have been synthesized and evaluated for their antimicrobial, antiprotozoal, and antifungal activities. These studies contribute to the understanding of the therapeutic potential of such compounds in treating various infectious diseases (Bharti et al., 2010).

Electroluminescent Device Applications

  • Application : Research has been conducted on Zn(II)‐chelated complexes based on benzothiazole derivatives, similar to the compound . These complexes exhibit properties that are useful in the development of white-light emitting electroluminescent devices, showcasing the application of such compounds in advanced material sciences (Roh et al., 2009).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some benzo[d]thiazol-2(3H)-one derivatives have shown cytotoxic and antibacterial activities .

Safety and Hazards

Without specific studies, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could also be interesting to explore its biological activity, given the known activities of some structurally similar compounds .

properties

IUPAC Name

N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN2O3S/c1-3-29-11-10-26-19-9-8-17(24)14-21(19)30-23(26)25-22(27)18-12-15-6-4-5-7-16(15)13-20(18)28-2/h4-9,12-14H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIONAAVLYVPARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC4=CC=CC=C4C=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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